molecular formula C52H76N4O12 B1679688 PF 1022A CAS No. 133413-70-4

PF 1022A

Cat. No.: B1679688
CAS No.: 133413-70-4
M. Wt: 949.2 g/mol
InChI Key: YJNUXGPXJFAUQJ-LYWANRAQSA-N
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Description

PF-1022A is a cyclooctadepsipeptide with broad-spectrum anthelmintic properties. It is produced by the fermentation of the fungus Mycelia sterilia. This compound is known for its strong anthelmintic activities against various parasites, including Ascaridia galli in chickens .

Chemical Reactions Analysis

PF-1022A undergoes various chemical reactions, including:

Scientific Research Applications

PF-1022A has a wide range of scientific research applications, including:

Properties

IUPAC Name

(3S,6R,9S,12R,15S,18R,21S,24R)-6,18-dibenzyl-4,10,12,16,22,24-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H76N4O12/c1-31(2)25-39-49(61)65-35(9)45(57)53(11)42(28-34(7)8)52(64)68-44(30-38-23-19-16-20-24-38)48(60)56(14)40(26-32(3)4)50(62)66-36(10)46(58)54(12)41(27-33(5)6)51(63)67-43(47(59)55(39)13)29-37-21-17-15-18-22-37/h15-24,31-36,39-44H,25-30H2,1-14H3/t35-,36-,39+,40+,41+,42+,43-,44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNUXGPXJFAUQJ-LYWANRAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC(C)C)C)CC2=CC=CC=C2)CC(C)C)C)C)CC(C)C)C)CC3=CC=CC=C3)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O1)CC(C)C)C)CC2=CC=CC=C2)CC(C)C)C)C)CC(C)C)C)CC3=CC=CC=C3)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H76N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201335234
Record name (3S,6R,9S,12R,15S,18R,21S,24R)-6,18-Dibenzyl-3,9,15,21-tetraisobutyl-4,10,12,16,22,24-hexamethyl-1,7,13,19-tetraoxa-4,10,16,22-tetraazacyclo-tetracosane-2,5,8,11,14,17,20,23-octaone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201335234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

949.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133413-70-4
Record name PF 1022A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133413704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S,6R,9S,12R,15S,18R,21S,24R)-6,18-Dibenzyl-3,9,15,21-tetraisobutyl-4,10,12,16,22,24-hexamethyl-1,7,13,19-tetraoxa-4,10,16,22-tetraazacyclo-tetracosane-2,5,8,11,14,17,20,23-octaone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201335234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,6R,9S,12R,15S,18R,21S,24R)-6,18-dibenzyl-3,9,15,21-tetraisobutyl-4,10,12,16,22,24-hexamethyl-1,7,13,19-tetraoxa-4,10,16,22-tetraazacyclo-tetracosane-2,5,8,11,14,17,20,23-octaone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.957
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of PF1022A in nematodes?

A1: While the exact mechanism of action remains partially understood, research suggests that PF1022A primarily targets the voltage- and calcium-activated potassium channel Slo-1 in nematodes. [] This interaction leads to the opening of the Slo-1 channel, disrupting neuronal signaling and muscle function. []

Q2: How does PF1022A's interaction with Slo-1 affect nematode physiology?

A2: By activating Slo-1 channels, PF1022A disrupts potassium ion flow, leading to hyperpolarization of nerve and muscle cells. [, ] This disruption in membrane potential impairs neuromuscular transmission, causing paralysis and ultimately death of the nematode. [, , ]

Q3: What is the molecular formula and weight of PF1022A?

A3: PF1022A has the molecular formula C44H74N4O12 and a molecular weight of 843.05 g/mol.

Q4: What are the key structural features of PF1022A?

A4: PF1022A is a cyclooctadepsipeptide, meaning it's a cyclic molecule composed of eight alternating amino acid and hydroxy acid residues. [] Its structure consists of four (L)-N-methylleucine residues alternating with two (D)-lactate and two (D)-3-phenyllactate units. [, ] This alternating arrangement contributes to its unique conformational properties. []

Q5: How does modifying the N-methylleucine residues in PF1022A affect its activity?

A5: Replacing the (L)-N-methylleucine residues with other N-alkylated amino acids generally leads to a decrease in anthelmintic activity, highlighting their importance for in vivo efficacy. []

Q6: What is the impact of modifying the phenyllactate moiety in PF1022A?

A6: Introducing substituents, particularly at the para position of the phenyllactate moiety, can significantly influence the activity of PF1022A. [] Some substitutions enhance activity, while others reduce it. Lipophilicity and polar surface area are crucial factors in determining in vivo efficacy. []

Q7: Do conformational restrictions imposed on the PF1022A macrocycle affect its activity?

A7: Introducing conformational constraints, like fusing small rings to the macrocycle, can negatively impact the anthelmintic activity of PF1022A. [, ] This suggests that the flexibility of the macrocycle and its ability to adopt specific conformations are crucial for its biological activity. []

Q8: Does PF1022A exhibit polymorphism?

A8: Yes, PF1022A exists in different polymorphic forms, including amorphous and crystalline structures. [] The amorphous form and one specific crystalline form (form III) exhibit higher solubility, potentially leading to better bioavailability. []

Q9: Are there strategies to improve the formulation and delivery of PF1022A?

A9: Researchers are exploring various formulation strategies to enhance the delivery and efficacy of PF1022A. Utilizing specific polymorphic forms with higher solubility is one approach. [] Further research is necessary to identify optimal drug delivery systems and formulations tailored for specific applications and target species.

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